Falaconitine

Description

Significance within Natural Product Chemistry and Diterpenoid Alkaloid Research

Falaconitine is classified as a C19-diterpenoid alkaloid, a group of natural products characterized by their intricate polycyclic structures and diverse biological activities ontosight.aidaneshyari.comnih.govwikidata.org. These compounds are predominantly found in specific genera of the Ranunculaceae family, with a remarkably high occurrence in Aconitum species ontosight.ai. The study of diterpenoid alkaloids, including this compound, is a significant area of focus in natural product chemistry due to their complex structural features and the broad spectrum of biological properties they exhibit ontosight.ainih.govwikidata.org. This compound itself has been isolated from the roots of Aconitum falconeri Stapf, alongside other related alkaloids such as veratroylpseudaconine, pseudaconitine, and indaconitine (B600488) daneshyari.com. The ongoing research into these compounds aims to elucidate their chemical properties, structural intricacies, and their place within the broader classification of natural products nih.gov.

Historical Perspective of Aconitum Alkaloid Research and Discovery

The genus Aconitum has a long and rich history in traditional medicine, with its use dating back thousands of years, particularly in regions like China, Japan, and India. Early applications of Aconitum species for medicinal purposes trace back over 2000 years. The systematic study of alkaloids derived from Aconitum plants gained momentum over centuries, leading to the isolation and structural elucidation of numerous diterpenoid alkaloids. Aconitine (B1665448), a prototypical C19-diterpenoid alkaloid, was first discovered in 1833, with its complex structure being fully elucidated in 1959. The taxonomic classification of Aconitum itself began to be formalized in the early 19th century, with de Candolle classifying it as a subgenus in 1824. The continuous interest in Aconitum pharmaceutical resources has driven further discoveries of diterpenoid alkaloids and other compounds, contributing to a deeper understanding of their phytochemistry.

Ethnobotanical Context and Traditional Knowledge of Aconitum Species Containing this compound

Aconitum species, despite their inherent toxicity, have been extensively utilized in various traditional medicine systems across the globe. Ethnobotany, as an interdisciplinary field, explores the profound relationships between human cultures and the plant kingdom, highlighting how societies perceive and utilize plants in their daily lives. Traditional knowledge surrounding Aconitum species, from which compounds like this compound are isolated, is deeply embedded in the cultural practices and accumulated wisdom of indigenous communities. This knowledge, often transmitted orally across generations, encompasses the identification and utilization of local plant species for various purposes. Communities in regions like Himachal Pradesh, India, for instance, rely on indigenous plants, including Aconitum heterophyllum, for treating various ailments, reflecting a deep-rooted understanding of ethnomedicine. The use of Aconitum in traditional Chinese medicine for thousands of years exemplifies this deep historical and cultural integration.

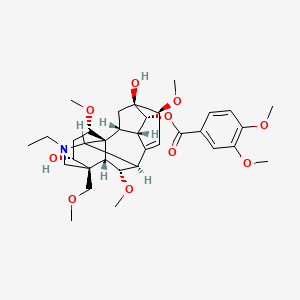

Structure

2D Structure

3D Structure

Properties

CAS No. |

62926-57-2 |

|---|---|

Molecular Formula |

C34H47NO10 |

Molecular Weight |

629.7 g/mol |

IUPAC Name |

[(1S,2R,3S,4R,5S,6S,9R,13R,14R,16S,17S,18R)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-7-en-4-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C34H47NO10/c1-8-35-15-32(16-39-2)22(36)13-24(43-6)34-19-14-33(38)23(42-5)12-18(26(29(34)35)27(44-7)28(32)34)25(19)30(33)45-31(37)17-9-10-20(40-3)21(11-17)41-4/h9-12,19,22-30,36,38H,8,13-16H2,1-7H3/t19-,22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34+/m1/s1 |

InChI Key |

AWCSAXLOUNZFKK-TUCMIPCLSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)C5=C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC)OC)O)COC |

Origin of Product |

United States |

Phytochemical Isolation and Advanced Structural Characterization of Falaconitine

Methodologies for Extraction and Purification from Aconitum Species

The initial step in obtaining Falaconitine involves the extraction of crude alkaloid mixtures from Aconitum species. Various methodologies have been developed for this purpose, aiming to maximize yield while minimizing the co-extraction of undesired plant materials. Common extraction techniques for aconitine-type alkaloids from Aconitum roots include sequential extraction with ammoniacal ether and methanol, or the use of aqueous solvents, sometimes mildly acidified mdpi.comwikidata.org. Other advanced methods include supercritical carbon dioxide extraction, which can simplify the concentration and purification by extracting less resinous or fatty material, and pulsed electric field (PEF) extraction, known for its high efficiency and short extraction times researchgate.net. Traditional methods like cold maceration, reflux extraction, and Soxhlet extraction are also employed. Macroporous resin adsorption has been utilized, though further separation and purification can be challenging due to similar properties of retained alkaloids researchgate.net.

Optimized Chromatographic Techniques for Alkaloid Isolation

Following crude extraction, a range of chromatographic techniques are employed for the isolation and purification of individual alkaloids, including this compound. Column chromatography, often utilizing stationary phases like neutral alumina (B75360) or silica (B1680970) gel, is a foundational method for initial fractionation of plant extracts based on polarity wikidata.org. High-Performance Liquid Chromatography (HPLC) is widely used for the separation, purification, and quantitative analysis of alkaloids, offering high resolution and reproducibility wikidata.org. Other liquid chromatography techniques, such as reversed-phase chromatography, ion exchange chromatography, gel permeation chromatography, affinity chromatography, and multimodal chromatography, are also critical. These techniques are optimized by selecting appropriate stationary phases and mobile phase compositions to achieve the desired separation based on physicochemical interactions like hydrophobicity, charge, size, or specific binding affinities.

Countercurrent and Preparative Separation Strategies

Countercurrent chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), represents a powerful liquid-liquid partition chromatographic technique that operates without a solid stationary phase. This support-free nature eliminates irreversible adsorption and peak tailing, allowing for complete recovery of the injected sample and high sample capacity, making it particularly suitable for preparative separations of natural products. Compounds are separated based on their differential partition coefficients between two immiscible liquid phases. Preparative HPLC is another crucial strategy for isolating and purifying target compounds from mixtures on a larger scale, distinct from analytical HPLC which focuses on qualitative and quantitative determination. These preparative methods are essential for obtaining the quantities of pure this compound required for comprehensive structural characterization.

Spectroscopic and Spectrometric Approaches for Structure Elucidation and Absolute Configuration

The definitive determination of this compound's chemical structure and absolute configuration relies on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, functional groups, connectivity of atoms, and spatial arrangement. Mass spectrometry (MS) is a key method for structural elucidation, providing precise molecular mass and fragmentation patterns that help determine the elemental composition and structural fragments of the molecule. When combined with chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC), MS can analyze complex mixtures and provide structural information even for minor components.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex alkaloids like this compound. It exploits the magnetic properties of certain atomic nuclei, notably hydrogen (¹H) and carbon (¹³C), to provide detailed insights into the connectivity, chemical environment, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the compound's structure.

¹H NMR Spectroscopy : This technique reveals the number of different types of protons in a molecule, their chemical environments (chemical shifts), and their connectivity to neighboring protons (coupling patterns and constants). The integration of signals in the ¹H NMR spectrum provides the relative number of protons for each signal.

¹³C NMR Spectroscopy : ¹³C NMR provides information about the carbon skeleton of the molecule. Due to the larger chemical shift range of ¹³C compared to ¹H, it is possible to resolve signals from various carbon environments more effectively. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR experiments provide correlation maps that reveal connectivities between nuclei, which are crucial for assigning complex spectra and building the molecular structure piece by piece.

COSY (COrrelation SpectroscopY) : This is a homonuclear 2D NMR experiment that shows correlations between protons that are J-coupled, typically through two or three chemical bonds. Cross-peaks in a COSY spectrum indicate which protons are directly coupled to each other, allowing for the tracing of proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a proton-detected 2D experiment that reveals one-bond heteronuclear correlations, primarily between ¹H and ¹³C nuclei. It provides direct connectivity information between a proton and the carbon atom it is directly attached to.

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY is a homonuclear 2D NMR experiment that provides information about through-space correlations between protons that are in close proximity (typically within 5-7 Å), regardless of whether they are directly bonded. This technique is particularly powerful for determining the relative stereochemistry and conformation of a molecule, which is essential for defining the absolute configuration of a complex natural product like this compound.

One-Dimensional NMR (1H, 13C)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy utdallas.eduepfl.ch. For this compound, HRMS analysis has been instrumental in establishing its molecular formula as C₃₄H₄₇NO₁₀ nih.govnih.gov. This technique can differentiate between compounds that have very similar nominal masses but distinct elemental compositions utdallas.edu.

In HRMS, the mass-to-charge ratio (m/z) of ions is measured with high precision, often to several decimal places, allowing for the calculation of the exact mass and, subsequently, the molecular formula epfl.chresearchgate.net. For this compound, an observed (M+H)⁺ ion at m/z 630.3276 has been reported, corresponding to the molecular formula C₃₄H₄₇NO₁₀ nih.gov. The high accuracy (typically less than 1 ppm mass accuracy) of HRMS, particularly techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), is essential for confidently assigning molecular formulas to complex natural products like this compound, especially when dealing with a multitude of potential candidates nih.govresearchgate.net.

Table 1: HRMS Data for this compound

| Compound Name | Molecular Formula | Ion Type | Observed m/z | Calculated Mass (Neutral) |

| This compound | C₃₄H₄₇NO₁₀ | (M+H)⁺ | 630.3276 nih.gov | 629.737691164017 chem960.com |

X-ray Crystallography for Complex Diterpenoid Stereochemistry

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic and molecular structure of crystalline solids, including the absolute stereochemistry of chiral centers veranova.comresearchgate.netlibretexts.orgwikipedia.org. This method is particularly valuable for complex natural products like diterpenoid alkaloids, where multiple chiral centers and intricate ring systems make stereochemical assignment challenging by other means researchgate.netveranova.com.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational Spectroscopy, specifically Infrared (IR) spectroscopy, is a widely used technique for identifying functional groups present within a molecule libretexts.orgtanta.edu.egmasterorganicchemistry.com. This method relies on the principle that different functional groups absorb infrared radiation at characteristic frequencies, causing molecular vibrations (stretching and bending) libretexts.orgtanta.edu.egwiley.com. Each molecule possesses a unique IR spectrum, often referred to as a "fingerprint," which can be used for identification and structural analysis libretexts.orgwiley.com.

For this compound, IR spectroscopy would reveal the presence of key functional groups characteristic of diterpenoid alkaloids. For instance, the presence of hydroxyl (-OH) groups would typically be indicated by broad absorption bands in the 3200-3600 cm⁻¹ region. Carbonyl (C=O) stretches, such as those from ester groups, would appear as strong, sharp bands in the 1630-1830 cm⁻¹ range masterorganicchemistry.com. The C-H stretching vibrations from alkane and alkene moieties would be observed below and above 3000 cm⁻¹, respectively masterorganicchemistry.comvscht.cz. The specific pattern of these absorption bands provides valuable information about the types of bonds and functional groups present, complementing the structural data obtained from HRMS and X-ray crystallography.

Table 2: Representative IR Absorption Ranges for Common Functional Groups (Expected in Diterpenoid Alkaloids)

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) libretexts.org |

| Carbonyl (C=O) | C=O stretch | 1630-1830 (strong, sharp) masterorganicchemistry.com |

| Alkane C-H | C-H stretch | Below 3000 masterorganicchemistry.comvscht.cz |

| Alkene C-H | C-H stretch | Above 3000 masterorganicchemistry.comvscht.cz |

| Alkene (C=C) | C=C stretch | 1640-1680 (moderate) vscht.cz |

Compound Names and PubChem CIDs

Biosynthetic Pathways of Falaconitine in Aconitum Species

Identification of Precursor Molecules and Early Stages of Alkaloid Biosynthesis

The biosynthesis of falaconitine, like other diterpenoid alkaloids in Aconitum species, begins with common precursor molecules derived from primary metabolism. nih.govmdpi.com The foundational steps involve the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, which generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com These precursors are essential for the formation of the diterpene skeleton. mdpi.com

The initial committed step in diterpenoid alkaloid biosynthesis is the formation of geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP. While the complete biosynthetic pathway of this compound is not fully elucidated, it is hypothesized to share early stages with other aconitine-type alkaloids. nih.govmdpi.com The diterpene skeleton is then subjected to a series of cyclizations and rearrangements to form the characteristic atisane (B1241233) or kaurane (B74193) core. For C19-diterpenoid alkaloids like this compound, a C20-diterpenoid alkaloid precursor is thought to undergo oxidative cleavage to lose a carbon atom. mdpi.com

Subsequent modifications, including hydroxylations, acetylations, and the introduction of a nitrogen atom, are crucial for the formation of the final this compound structure. It is proposed that this compound itself can act as a biosynthetic precursor for other C19 alkaloids that possess additional hydroxyl or acetyl functional groups.

Enzymatic Transformations and Catalytic Mechanisms in the this compound Pathway

The conversion of early precursor molecules into the complex structure of this compound is orchestrated by a series of highly specific enzymatic reactions. These transformations involve a variety of enzyme families, each playing a critical role in the construction and modification of the alkaloid scaffold.

Key Enzymes and Their Functional Characterization

While the specific enzymes directly involved in every step of this compound biosynthesis are still under investigation, studies on related diterpenoid alkaloids in Aconitum provide significant insights. mdpi.com Key enzyme families implicated in the pathway include:

Terpene Synthases (TPSs): These enzymes are responsible for the initial cyclization of GGPP to form the foundational diterpene skeletons. biorxiv.org

Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is crucial for the extensive oxidative modifications, such as hydroxylations, that decorate the diterpene core. biorxiv.orgfrontiersin.org Transcriptome analyses of Aconitum species have identified numerous CYP450 genes that are likely involved in the diversification of diterpenoid alkaloids. mdpi.comfrontiersin.org

Acyltransferases: These enzymes catalyze the transfer of acyl groups, such as the acetyl group found in this compound. The BAHD acyltransferase family is a likely candidate for this function. frontiersin.org

Reductases: These enzymes are involved in reduction reactions within the pathway. biorxiv.org

Aminotransferases: These enzymes are responsible for the crucial step of incorporating a nitrogen atom into the diterpene skeleton, a defining feature of alkaloids. nih.gov

The precise substrate specificity and catalytic mechanisms of the enzymes in the this compound pathway are areas of active research, with functional characterization often relying on heterologous expression and in vitro assays. nih.govrsc.org

Investigation of Intermediates and Branching Points

The biosynthetic pathway to this compound is not a simple linear sequence but likely involves a network of intermediates and branching points that lead to the diverse array of diterpenoid alkaloids found in Aconitum. Identifying these intermediates is challenging due to their often low abundance and transient nature.

Metabolomic studies, often coupled with transcriptomic analyses, are powerful tools for identifying potential intermediates. mdpi.comfrontiersin.org By correlating the accumulation of specific compounds with the expression of biosynthetic genes in different tissues or under different conditions, researchers can propose and test hypotheses about the pathway. For instance, the presence of various hydroxylated and acetylated derivatives of aconitine-type alkaloids suggests a series of late-stage modification steps that create a "grid" of related compounds. mdpi.com

Genetic and Molecular Regulation of Biosynthesis Genes

The production of this compound is tightly controlled at the genetic level, with the expression of biosynthetic genes being regulated in a coordinated and often tissue-specific manner. mdpi.comnih.gov

Identification of Biosynthetic Gene Clusters

In many organisms, the genes responsible for the biosynthesis of a specific secondary metabolite are located together on the chromosome in a "biosynthetic gene cluster" (BGC). nih.govfrontiersin.orgbiorxiv.org This co-localization facilitates the coordinated regulation of the entire pathway. While the concept of BGCs is well-established in fungi and bacteria, there is growing evidence for their existence in plants as well. nih.govfrontiersin.orgbiorxiv.orgnih.govrsc.org

The identification of BGCs for diterpenoid alkaloids in Aconitum is an ongoing area of research. nih.gov The recent sequencing of the Aconitum vilmorinianum genome has provided a valuable resource for identifying such clusters. nih.gov By searching for the co-localization of genes encoding key enzyme families like terpene synthases, CYP450s, and acyltransferases, researchers can pinpoint candidate BGCs for this compound and other related alkaloids. nih.gov The discovery and characterization of these clusters will be a significant step towards a complete understanding of this compound biosynthesis and will open up possibilities for metabolic engineering to produce these complex molecules in heterologous systems. rsc.org

In Vitro and In Vivo Studies of Biosynthetic Steps using Isotope Labeling

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. mdpi.combiorxiv.org Both in vivo and in vitro studies utilizing isotopically labeled compounds have provided significant insights into the formation of diterpenoid alkaloids in Aconitum. mdpi.combiorxiv.orgnih.gov These studies involve feeding the plant or cell cultures with a precursor molecule containing a stable isotope, such as deuterium (B1214612) (²H or D), and then analyzing the resulting alkaloids to see where the isotope has been incorporated. plos.orgscbt.com

A key area of investigation has been the origin of the nitrogen atom in the alkaloid structure. While the N-ethyl group present in many aconitine-type alkaloids suggests ethylamine (B1201723) as a direct precursor, isotope feeding studies have revealed a more complex picture. biorxiv.orgnih.gov Recent research on Aconitum plicatum and Delphinium grandiflorum has demonstrated that ethanolamine (B43304) is the preferred source of nitrogen for the majority of detected diterpenoid alkaloids. biorxiv.orgnih.gov Even in alkaloids like aconitine (B1665448) that possess an N-ethyl group, isotope labeling has shown preferential incorporation of ethanolamine over ethylamine. biorxiv.org This suggests that the N-ethyl group is likely formed through a later modification of an ethanolamine-derived intermediate.

The general process of isotope labeling in these studies involves administering a labeled precursor, such as deuterated ethanolamine, to the plant or cell culture. After a specific incubation period, the alkaloids are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift caused by the incorporated isotope. plos.orgresearchgate.net

Table 1: Isotope Labeling Studies in Diterpenoid Alkaloid Biosynthesis

| Labeled Precursor | Organism/System | Key Finding | Citation |

| Deuterated ethanolamine | Aconitum plicatum, Delphinium grandiflorum | Ethanolamine is the preferred nitrogen source for the majority of diterpenoid alkaloids, including those with a final N-ethyl group. | biorxiv.orgnih.gov |

| Isotopically labeled substrates | General Diterpenoid Alkaloid Pathway | Used to demonstrate the preference of the reductase for ethanolamine over ethylamine. | biorxiv.orgnih.gov |

These findings highlight the importance of experimental validation through isotope labeling, as the final structure of a natural product does not always directly reflect its biosynthetic precursors. The precise enzymatic steps that convert the ethanolamine-derived intermediate into the N-ethyl group of this compound and related alkaloids remain an active area of research.

Comparative Biosynthesis with Related Aconitum Alkaloids

The biosynthesis of this compound is closely related to that of other C19-diterpenoid alkaloids found in the Aconitum genus, such as aconitine, mesaconitine, and hypaconitine. These alkaloids share a common biosynthetic origin, diverging at later stages of the pathway through the action of specific tailoring enzymes. researchgate.netmdpi.com The structural diversity of these compounds arises from variations in the oxygenation pattern and the nature of the ester groups at various positions on the diterpenoid skeleton. mdpi.com

The initial stages of the pathway, leading to the formation of the C20 diterpenoid intermediate ent-atiserene, are believed to be conserved across many Aconitum species that produce these types of alkaloids. nih.govnih.gov Following the formation of the atisane skeleton, a series of oxidative reactions and rearrangements occur. researchgate.netnih.gov A crucial step is the incorporation of a nitrogen atom, now understood to be primarily derived from ethanolamine, to form the characteristic alkaloid core. biorxiv.orgnih.gov

The subsequent diversification that leads to this compound and its relatives involves a suite of modifying enzymes, such as cytochrome P450 monooxygenases, acyltransferases, and methyltransferases. researchgate.net For instance, the difference between aconitine and this compound lies in the substituents on the aromatic ring of the C-14 ester group. Comparative transcriptomic analyses between different Aconitum species, such as the highly toxic Aconitum carmichaelii and the less toxic Aconitum heterophyllum (which primarily produces C20-diterpenoid alkaloids), have been instrumental in identifying candidate genes responsible for these specific chemical modifications. mdpi.comnih.gov

By comparing the gene expression profiles and metabolite accumulations in different species and tissues, researchers can pinpoint the enzymes responsible for the specific hydroxylations, acetylations, and benzoylations that distinguish this compound from other aconitine-type alkaloids. mdpi.comnih.gov The shared biosynthetic foundation underscores a common evolutionary origin, while the divergent later steps highlight the enzymatic machinery responsible for the vast chemical diversity observed within the Aconitum genus. nih.gov The study of these comparative pathways is crucial for understanding the evolution of chemical diversity in plants and for potentially engineering the production of specific, medicinally relevant alkaloids. mdpi.com

Synthetic Chemistry and Analogue Development of Falaconitine

Total Synthesis Approaches to the Falaconitine Core Scaffold

Total synthesis aims to construct a target molecule from simpler, readily available precursors. For C19-diterpenoid alkaloids, including this compound, total synthesis is a "great challenge" due to their inherent structural complexity. nih.gov

Retrosynthetic analysis is a problem-solving method in organic synthesis that involves working backward from the target molecule to progressively simpler precursors, ultimately leading to commercially available starting materials. This approach relies on "disconnections," which are imaginary bond cleavages corresponding to the reverse of known synthetic reactions. The goal is to simplify the molecule while ensuring that each disconnection represents a feasible reverse reaction.

For highly complex, polycyclic structures like the this compound core scaffold, retrosynthetic analysis would involve strategic disconnections aimed at simplifying the fused ring systems and reducing the number of chiral centers. Key considerations include identifying functional groups that can be formed by reliable reactions and breaking bonds adjacent to heteroatoms or within ring structures to simplify the skeleton. While general principles of retrosynthetic analysis are well-established for complex natural products, specific detailed retrosynthetic pathways for the total synthesis of this compound are not extensively documented in the current literature.

The synthesis of this compound and other diterpenoid alkaloids necessitates highly controlled reactions to establish the correct three-dimensional arrangement of atoms (stereochemistry) and to ensure reactions occur at specific sites within the molecule (regioselectivity).

Stereoselectivity refers to the preferential formation of one stereoisomer over others when multiple stereoisomeric products are possible. This is critical for compounds with multiple chiral centers, like this compound, where each center must be set with high fidelity. Methods such as asymmetric catalysis, chiral auxiliaries, and reactions controlled by kinetic or thermodynamic factors are employed to achieve stereoselective outcomes.

Regioselectivity describes the preferential formation of one structural isomer over others, ensuring that a reaction occurs at a specific functional group or position on a molecule, especially when multiple similar sites exist.

For the complex, highly functionalized scaffold of this compound, the development of reactions that exhibit high levels of both stereoselectivity and regioselectivity is paramount. This ensures that the desired intricate architecture is built efficiently and accurately. However, specific examples of such reactions tailored for the total synthesis of this compound were not detailed in the provided sources.

Retrosynthetic Analysis and Strategic Disconnections

Semi-Synthesis Strategies from Precursor Aconitum Alkaloids

Given the challenges associated with the total synthesis of highly complex natural products, semi-synthesis offers a practical alternative. This approach involves chemically modifying naturally isolated precursors to obtain the desired target molecule or its derivatives. Aconitum plants are known sources of a diverse array of diterpenoid alkaloids, including this compound itself. nih.govnih.gov

Semi-synthesis typically begins with a readily available natural product that shares a significant portion of the target molecule's structure. Chemical derivatization involves modifying specific functional groups of the precursor to alter its properties or convert it into a new compound. This can include reactions such as esterification, acylation, or other functional group interconversions.

For Aconitum alkaloids, semi-synthesis has been explored to create various derivatives. For instance, aconitine (B1665448), another complex diterpenoid alkaloid, has been used as a starting material for the semi-synthesis of lipo-alkaloids through esterification, leading to compounds with altered pharmacological profiles. These modifications can enhance specific activities or improve properties like solubility or stability. While this compound is a natural isolate from Aconitum falconeri, nih.gov the provided information does not detail specific semi-synthetic routes to this compound from other Aconitum alkaloids. However, it implies that this compound itself could serve as a starting material for further derivatization, similar to how other Aconitum alkaloids are modified.

Design and Synthesis of Structurally Modified this compound Analogues for Research Probes

The design and synthesis of structurally modified analogues of natural products like this compound are crucial for understanding their biological mechanisms, establishing structure-activity relationships (SAR), and developing new research probes. Research probes are chemical tools designed to selectively interact with specific biological targets, allowing for the investigation of biological processes.

The process typically involves rational design based on the parent compound's structure and known biological activity, followed by chemical synthesis to introduce specific modifications. These modifications can include altering functional groups, changing the stereochemistry, or incorporating reporter tags (e.g., fluorophores, biotin) to facilitate detection or isolation of binding partners. For diterpenoid alkaloids, various semi-synthetic derivatives have been prepared and evaluated for their biological activities, such as cytotoxic effects against cancer cell lines. This demonstrates the utility of creating analogues to explore the therapeutic potential and mechanistic insights of this compound class. Such strategies would be applied to this compound to develop specific research probes for its unique biological interactions.

Molecular Pharmacology and Cellular Mechanisms of Action of Falaconitine Excluding Clinical Outcomes

Identification of Molecular Targets and Receptor Interactions

Falaconitine is understood to interact with biological systems at a molecular level, influencing cellular functions. Research indicates that it acts on ion channels, influencing electrophysiological processes. More broadly, other diterpenoid alkaloids, a class to which this compound belongs, have been shown to block voltage-gated sodium (Na+) channels. epdf.pub Potassium (K+) channels are also recognized as critical to transmembrane potential and calcium (Ca2+)-mediated signaling, with some being voltage-gated and others modulated by G proteins. epdf.pub These observations suggest that this compound's effects may involve modulation of various ion channels, a common mechanism for compounds with cardiac or neuronal activity.

Ligand binding assays are fundamental techniques used to quantify the interaction between a ligand and its target receptor, providing crucial data on binding affinity (expressed as the equilibrium dissociation constant, Kd) and receptor density (Bmax). scribd.comresearchgate.netresearchgate.net These assays can involve saturation experiments to determine Kd and Bmax, or competition binding assays to assess the affinity and selectivity of unlabeled ligands against a radiolabeled ligand. scribd.comresearchgate.net While this compound is indicated to act on ion channels , specific quantitative data from ligand binding assays, such as Kd values for particular receptors or ion channels, are not widely reported in the current literature.

The modulation of ion channels by a compound can lead to significant electrophysiological effects, altering cellular excitability and signaling. Ion channels are membrane proteins that regulate the passage of ions across cell membranes, crucial for functions like muscle contraction and neuronal signaling. epdf.pub Their activity can be modulated by various agents, leading to conformational changes that alter channel function, such as increasing or decreasing affinity for substrates or stabilizing open or closed states. epdf.pub While this compound is known to influence electrophysiological processes by acting on ion channels , detailed characterization of its specific effects on ion channel kinetics, voltage dependence, or specific current modulation (e.g., changes in action potential duration, resting membrane potential, or specific ion currents) is not extensively documented in publicly available research.

Ligand Binding Assays and Receptor Affinity Studies

Enzyme Modulation and Inhibition Kinetics

This compound has been investigated for its enzyme modulation capabilities. Studies have reported that this compound, along with mithaconitine, exhibits anti-inflammatory, antioxidant, and tyrosinase inhibition activities. scribd.comresearchgate.netnih.gov Furthermore, molecular interaction studies have indicated that this compound forms hydrogen bonds and van der Waals interactions with amino acid residues of the cyclooxygenase-2 (COX-2) protein. researchgate.net This suggests a direct interaction with and potential inhibition of COX-2, an enzyme central to inflammatory processes. researchgate.net

Intracellular Signaling Pathway Perturbations and Downstream Effects

Intracellular signaling pathways are complex networks that transmit extracellular signals to the cell's interior, regulating diverse physiological responses. nih.govintec.edu.do These pathways often involve a cascade of events, including the generation of second messengers and protein phosphorylation/dephosphorylation.

This compound has been mentioned in the context of the apoptotic signaling pathway. researchgate.net Apoptosis, or programmed cell death, involves intricate signaling cascades, including the activation of caspases via extrinsic or intrinsic pathways. researchgate.net Additionally, this compound's interaction with COX-2 suggests an influence on the Nuclear Factor kappa-B (NF-κB) signaling pathway, as COX-2 and NF-κB are considered molecular prototypes for targeting various diseases, including inflammation. researchgate.net NF-κB is a crucial regulator of gene expression involved in immune and inflammatory responses. researchgate.net

Second messengers are intracellular signaling molecules (e.g., cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+)) that amplify and propagate signals initiated by extracellular first messengers like hormones or neurotransmitters. They are produced or released in response to receptor activation and subsequently bind to and modulate target proteins, including protein kinases and ion channels, to continue the signaling cascade. While this compound is implicated in pathways like apoptosis and NF-κB signaling, which inherently involve second messengers, specific studies detailing this compound's direct impact on the levels or activity of particular second messenger systems (e.g., changes in cAMP, IP3, DAG, or intracellular Ca2+ concentrations) are not explicitly reported.

Protein phosphorylation and dephosphorylation are critical regulatory mechanisms in cellular signaling, governing the activity, localization, and stability of proteins. These processes are catalyzed by protein kinases (which add phosphate (B84403) groups) and protein phosphatases (which remove them), often forming complex phosphorylation cascades that amplify signals. For instance, mitogen-activated protein kinase (MAPK) cascades involve sequential phosphorylation events that link cell-surface receptors to gene expression regulation. Given this compound's association with the apoptotic and NF-κB signaling pathways researchgate.net, it is plausible that it indirectly influences protein phosphorylation and dephosphorylation events within these cascades. However, specific research detailing which kinases or phosphatases are directly modulated by this compound, or the specific protein targets whose phosphorylation states are altered, is not detailed in the available information.

Investigation of Second Messenger Systems

Cellular Responses and Phenotypic Changes in In Vitro Systems

In vitro studies are crucial for elucidating the fundamental molecular and cellular mechanisms of a compound's action. These studies assess how a substance interacts with cells and cellular components, providing insights into its pharmacological profile at a mechanistic level.

Cell viability and proliferation assays are foundational in drug screening and evaluating the effects of various chemicals on cellular health nih.gov. These assays quantify the proportion of live, healthy cells within a population by measuring parameters such as metabolic activity, ATP content, cell proliferation, or membrane integrity nih.govcellsignal.com. While these methods provide quantitative data on live or dead cells, they may not directly reveal the precise mechanism of cell death, necessitating targeted experiments specific to cell death pathways, such as apoptosis cellsignal.com. Compounds can affect cell proliferation by inducing cell cycle arrest or apoptosis, as seen with certain flavonoids that inhibit proliferation and induce apoptosis in various cancer cell lines researchgate.netnih.gov.

Specific Data for this compound: Comprehensive detailed research findings specifically on the effects of this compound on cell viability and proliferation in mechanistic in vitro studies were not identified in the provided search results.

Subcellular localization refers to the specific location of a protein or gene expression product within a cell, which is critical for its function creative-proteomics.complos.org. Proteins must be transported to their correct organelles, guided by sorting signals, to participate in cellular activities creative-proteomics.com. Incorrect localization can impair cell function and even affect the entire organism creative-proteomics.com. Inter-organellar communication is vital for cellular physiology, with many proteins specialized to act at the interface between organelles, facilitating molecule transport, signal propagation, and metabolic pathway coordination biorxiv.orgembopress.org. Techniques such as immunofluorescent labeling and fluorescent protein fusion are employed to observe the precise subcellular localization of proteins within various organelles, including cell membranes, mitochondria, lysosomes, and nuclei creative-proteomics.combiorxiv.org. Peroxisomes, for instance, rely on interactions with other organelles like mitochondria and the endoplasmic reticulum to fulfill their metabolic roles, such as fatty acid beta-oxidation and acetyl-CoA processing frontiersin.org.

Specific Data for this compound: Information regarding the subcellular localization of this compound or its interaction with specific organelles was not found in the provided search results.

Effects on Cell Viability and Proliferation in Mechanistic Studies

In Vivo Pharmacological Studies in Animal Models for Mechanism Elucidation (Non-Clinical)

Non-clinical in vivo studies using animal models are indispensable for elucidating the mechanisms of action of pharmacological agents within a complex biological system europa.eumdpi.comeupati.eunih.govnih.gov. These models provide an in vivo environment and anatomical barriers that are difficult to replicate in vitro, offering insights into drug efficacy and pharmacodynamic relationships nih.gov. The selection of appropriate animal models depends on factors such as the similarity of the animal's physiology and pathophysiology to humans, target expression, distribution, and the specific scientific question being investigated europa.eueupati.eunih.govnih.gov.

Model organisms play a significant role in neuropharmacological research due to the conservation of fundamental biological mechanisms and genes across evolution nih.govharvard.edunih.gov. Organisms such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode worm), and Danio rerio (zebrafish) are cost-effective, have short life cycles, and are amenable to genetic manipulations, making them suitable for studying neuropharmacological processes relevant to human diseases nih.govharvard.edumdpi.com. Drosophila, for example, is widely used to investigate molecular mechanisms of neuropathy and neuroinflammation due to its evolutionarily conserved immune response and genetic tractability frontiersin.org. These models help in understanding complex interactions within biological systems that lead to changes in behavior or development, which can be crucial for identifying new therapies nih.gov.

Specific Data for this compound: Specific research findings detailing the neuropharmacological mechanisms of this compound in model organisms were not identified in the provided search results.

Animal models are essential tools for understanding the pathophysiology of cardiovascular diseases (CVDs) and evaluating new therapeutic strategies at a mechanistic level nih.govnih.gov. Rodents are frequently used to investigate the molecular foundations of electrical remodeling, including ion channel dysfunction and abnormalities in calcium handling mdpi.com. Larger animals, such as pigs, are often preferred for studying structural and autonomic dimensions of cardiovascular conditions like atrial fibrillation (AF) due to their cardiac anatomy and physiology more closely resembling those of humans mdpi.comnih.gov. These models allow for the study of chronic disease mechanisms and provide insights into pathophysiological processes like remodeling or the function of subcellular systems, such as excitation-contraction coupling mdpi.comnih.gov.

Specific Data for this compound: Information on the mechanistic modulation of the cardiovascular system by this compound in animal models was not found in the provided search results.

Pre-clinical animal models are vital for understanding the immune and inflammatory responses to various stimuli and for developing novel therapeutics for immune-mediated inflammatory diseases (IMIDs) cantargia.comnih.govcrownbio.com. These models aim to mimic human immune responses as closely as possible, although limitations exist due to genetic background and species-specific immune functions nih.gov. Studies in these models can explore how compounds affect the activation and proliferation of immune cells, cytokine secretion, and the broader inflammatory cascade nih.govnih.govfrontiersin.org. For instance, certain antibodies targeting IL1RAP have shown to inhibit endothelial activation and neutrophil adhesion, reducing vascular inflammation in preclinical models cantargia.com. The immune system communicates with the central nervous system through hormonal and neuronal pathways, and this neuroendocrine regulation of immune function is essential for modulating immune responses in inflammatory diseases nih.gov.

Specific Data for this compound: Specific data regarding the effects of this compound on immune and inflammatory pathways in pre-clinical models were not identified in the provided search results.

Structure Activity Relationship Sar Studies and Computational Approaches for Falaconitine

Systematic Exploration of Structural Modifications and Their Mechanistic Impact

The systematic exploration of structural modifications of falaconitine aims to delineate how specific changes to its molecular architecture influence its biological activity and underlying mechanisms. This compound has been reported to exhibit interactions with proteins such as cyclooxygenase-2 (COX-2), suggesting a role in anti-inflammatory pathways researchgate.net. The mechanistic impact of this compound's interaction with COX-2 involves the formation of hydrogen bonds, van der Waals interactions, and pi-alkyl interactions with amino acid residues of the COX-2 protein researchgate.net.

While detailed studies on specific synthetic modifications of this compound and their direct mechanistic consequences are limited in the current literature, the general approach to SAR for diterpenoid alkaloids involves modifying various functional groups and observing changes in activity. For a complex molecule like this compound, potential modification sites could include:

Hydroxyl groups: Alteration of the number or position of hydroxyl groups can significantly impact solubility, hydrogen bonding capacity, and interaction with target proteins.

Methoxy (B1213986) groups: Changes to methoxy substituents could affect lipophilicity, steric hindrance, and electronic properties, influencing binding affinity.

Ester linkages: Hydrolysis or modification of ester groups (e.g., the 3,4-dimethoxybenzoate moiety) could alter metabolic stability and receptor binding.

Nitrogen atom: The tertiary amine nitrogen is often crucial for biological activity in alkaloids, and modifications to its substituents or protonation state could have profound effects.

Polycyclic core: The rigid diterpenoid core provides a defined three-dimensional scaffold, and any modifications to the ring system (e.g., double bonds, ring fusions) would likely lead to significant changes in conformation and binding. The presence of a C-8—C-15 double bond is a distinguishing feature of this compound among C19-diterpenoid alkaloids rsc.org.

Understanding the precise role of each functional group through systematic modification would provide valuable insights into the specific binding pockets and molecular recognition events that govern this compound's biological effects, such as its anti-inflammatory properties researchgate.netresearchgate.net.

Identification of Pharmacophoric Groups and Essential Structural Motifs

Based on the reported interactions, certain structural features of this compound are likely to constitute its pharmacophoric groups and essential structural motifs. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this compound, its interaction with COX-2 involves:

Hydrogen bond formation: This indicates the presence of hydrogen bond donor and/or acceptor groups on this compound that are critical for specific interactions with polar residues in the COX-2 binding site researchgate.net. The hydroxyl and methoxy groups, as well as the nitrogen atom, are prime candidates for forming hydrogen bonds.

Pi-alkyl interactions: The aromatic 3,4-dimethoxybenzoate group is capable of forming pi-alkyl interactions with non-polar amino acid side chains within the binding pocket, further stabilizing the ligand-protein complex researchgate.net.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling techniques are indispensable tools in modern drug discovery, enabling the prediction and understanding of molecular interactions, conformational preferences, and quantitative relationships between structure and activity. These approaches can significantly complement experimental SAR studies, especially for complex natural products like this compound.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target (like COX-2) to form a stable complex researchgate.net. This technique is used to predict the binding affinity and the specific interactions between the ligand and the active site residues.

For this compound, molecular docking studies have been performed to understand its anti-cyclooxygenase-2 (COX-2) activity. These studies revealed that this compound forms hydrogen bonds and van der Waals interactions with amino acid residues of the COX-2 protein researchgate.net. Additionally, pi-alkyl interactions were observed, further contributing to the binding stability researchgate.net. Such predictions are crucial for identifying key residues involved in binding and for guiding modifications to improve affinity or selectivity.

Table 1: Predicted Interactions of this compound with COX-2 (Illustrative)

| Interaction Type | Contributing this compound Moiety | Contributing COX-2 Residues (Illustrative) |

| Hydrogen Bond | Hydroxyl, Methoxy, Nitrogen | Polar residues (e.g., Ser, Thr, Tyr) |

| Van der Waals | Diterpenoid core, Aromatic ring | Hydrophobic residues (e.g., Leu, Ile, Val) |

| Pi-Alkyl | Aromatic ring | Alkyl residues (e.g., Ala, Leu, Ile, Val) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.netnih.gov. This approach uses molecular descriptors (e.g., physicochemical properties, structural features) to build predictive models. While specific QSAR models for this compound were not found, QSAR has been broadly applied to Aconitum alkaloids and other natural products to explain properties like analgesic activity or anti-cancer activity researchgate.netnih.govmdpi.com.

For this compound and its potential analogues, QSAR modeling could involve:

Descriptor Calculation: Computing various molecular descriptors such as lipophilicity (AlogP), polar surface area (TopoPSA), hydrogen bond donor/acceptor counts, molecular weight, and structural features naturalproducts.net.

Activity Data Collection: Gathering experimental biological activity data (e.g., IC50 values for COX-2 inhibition) for this compound and its synthesized or theoretical analogues.

Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms like random forest or artificial neural networks) to correlate descriptors with activity nih.gov.

Model Validation: Rigorously validating the built model using internal and external validation sets to ensure its predictive power.

A robust QSAR model could then be used to predict the activity of new, untested this compound analogues, guiding their synthesis and reducing experimental effort.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time valencelabs.commeilerlab.org. By solving Newton's equations of motion for all atoms in a system, MD provides insights into the dynamic behavior of molecules, including conformational changes, flexibility, and interactions with solvents or proteins meilerlab.orgbiorxiv.org.

Although specific MD simulations of this compound were not identified in the search, this technique would be highly valuable for:

Conformational Analysis: Understanding the preferred conformations of this compound in solution and when bound to a target protein. Complex polycyclic structures like this compound can exhibit significant conformational flexibility, and MD can reveal accessible conformations and their relative stabilities.

Ligand-Protein Binding Dynamics: Observing the dynamic process of this compound binding to its target, such as COX-2, and identifying transient interactions or conformational adjustments in both the ligand and the protein that are not captured by static docking models meilerlab.org.

Stability and Flexibility: Assessing the stability of the this compound-protein complex and identifying flexible regions of the molecule that might be amenable to modification without disrupting essential interactions.

Water Molecule Effects: Studying the role of water molecules in the binding interface, as they can mediate or disrupt interactions.

MD simulations can provide a more comprehensive picture of the ligand-protein interaction beyond static snapshots, offering deeper insights for SAR analysis meilerlab.org.

Design Principles for Novel this compound Analogues as Research Tools

The design of novel this compound analogues as research tools would be guided by the insights gained from SAR studies and computational approaches. The primary goal would be to create compounds with modulated activity, improved selectivity, or enhanced properties for specific research applications.

Key design principles would include:

Exploiting Pharmacophoric Elements: Analogues would be designed to retain or optimize the identified pharmacophoric groups crucial for interaction with targets like COX-2. For instance, maintaining the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic regions identified through docking studies.

Targeting Specific Interactions: If specific amino acid residues in the binding pocket are identified as critical for interaction (e.g., through molecular docking), analogues could be designed to form stronger or more selective interactions with those residues. For example, introducing groups that can form additional hydrogen bonds or optimize pi-stacking.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity, solubility, and metabolic stability by introducing or modifying substituents. For instance, adding polar groups to improve aqueous solubility or replacing metabolically labile groups to enhance stability.

Simplification or Hybridization: For complex natural products, simplification of the core structure while retaining essential pharmacophoric elements can lead to more synthetically accessible and potentially more selective analogues. Alternatively, hybridization with other known active scaffolds could create novel compounds with dual mechanisms or improved profiles.

Leveraging Computational Predictions: Using QSAR models to predict the activity of proposed analogues before synthesis, and employing molecular dynamics simulations to assess their conformational stability and binding dynamics. This iterative computational-experimental cycle can significantly accelerate the design process.

Exploring Stereochemistry: Given the complex stereochemistry of diterpenoid alkaloids, careful consideration of stereoisomers and their impact on activity would be essential, as even subtle changes in stereochemistry can drastically alter biological activity.

By applying these principles, researchers can systematically design and synthesize this compound analogues, not necessarily for therapeutic use, but as invaluable tools to probe biological pathways, identify new targets, or develop more specific pharmacological probes.

Advanced Analytical Methodologies for Falaconitine Research Excluding Clinical Bioanalysis

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatographic methods are the cornerstone of quantitative analysis in phytochemical research, allowing for the separation and measurement of specific compounds within a mixture. For falaconitine, both high-performance liquid chromatography and gas chromatography-mass spectrometry are pivotal techniques.

High-Performance Liquid Chromatography (HPLC) Methods with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in complex mixtures. researchgate.net Its application is essential in the analysis of Aconitum alkaloids, including this compound. nih.gov Modern HPLC systems, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offer enhanced resolution and sensitivity. ijpsjournal.com

Advanced detectors significantly improve the analytical capabilities for this compound research:

Diode-Array Detection (DAD): DAD provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification based on UV-Vis absorption spectra. ijpsjournal.comnih.gov

Fluorescence Detectors: These detectors offer high sensitivity, often 10 to 1,000 times greater than UV detectors for fluorescent compounds, enabling the detection of trace amounts of analytes. nih.gov

Evaporative Light Scattering Detectors (ELSD): ELSD is a universal detector that can quantify any non-volatile analyte, making it suitable for compounds that lack a significant UV chromophore. ijpsjournal.com

Mass Spectrometry (MS) Integration: Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of selectivity and sensitivity, which is discussed in more detail in section 7.2.1. ijpsjournal.comdrawellanalytical.com

A typical HPLC method for the analysis of Aconitum alkaloids involves a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer. nih.gov Detection is often performed at 240 nm. nih.gov The development of reliable and accurate HPLC methods is crucial for the quality control of plant materials containing these alkaloids. nih.gov

Table 1: Comparison of Advanced HPLC Detectors for this compound Analysis

| Detector Type | Principle | Advantages for this compound Analysis |

| Diode-Array Detector (DAD) | Measures absorbance across a range of UV-Vis wavelengths. ijpsjournal.comnih.gov | Provides spectral data for peak identification and purity assessment. nih.gov |

| Fluorescence Detector | Measures the emission of light from fluorescent compounds after excitation. nih.gov | High sensitivity for trace-level quantification. nih.gov |

| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent and measures the scattered light from non-volatile analyte particles. ijpsjournal.com | Universal detection for non-volatile compounds, independent of optical properties. ijpsjournal.com |

| Mass Spectrometer (MS) | Ionizes compounds and separates them based on their mass-to-charge ratio. drawellanalytical.com | High selectivity and sensitivity, providing molecular weight and structural information. drawellanalytical.comcreative-proteomics.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com While diterpenoid alkaloids like this compound are generally not sufficiently volatile for direct GC analysis, GC-MS becomes relevant in studying the broader metabolic profile of Aconitum species, which may include volatile metabolites that are part of the plant's secondary metabolism.

The process begins with the vaporization of the sample in the gas chromatograph, where it is separated into its components using a capillary column. thermofisher.com These separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. wikipedia.org For non-volatile compounds, a derivatization step, such as silylation, is often required to increase their volatility for GC-MS analysis. nih.gov This technique has been successfully used to analyze a wide range of metabolites in plants, including fatty acids, alcohols, and other small molecules. nih.govnih.gov

Mass Spectrometry-Based Platforms for Complex Mixture Analysis

Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity for the analysis of complex mixtures. rsc.org When coupled with separation techniques like liquid chromatography, it provides a robust platform for the detailed investigation of phytochemicals such as this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. creative-proteomics.com This method is particularly valuable for the analysis of complex samples, as it can effectively reduce background noise and enhance the detection of low-concentration analytes. creative-proteomics.com

In LC-MS/MS, after separation by the LC system, the analyte is ionized and the resulting precursor ion is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), significantly improves the specificity and accuracy of quantification by focusing on specific parent-fragment ion transitions. creative-proteomics.com The internal standard method is often employed in LC-MS/MS to ensure accurate quantification. creative-proteomics.com

The high sensitivity of LC-MS/MS allows for the effective detection and quantification of trace components in complex matrices. creative-proteomics.com The fragmentation data obtained also provides valuable structural information, aiding in the precise identification of compounds. creative-proteomics.com

Table 2: Key Parameters in LC-MS/MS Analysis of this compound

| Parameter | Description | Importance in this compound Analysis |

| Precursor Ion | The molecular ion of this compound selected in the first mass analyzer. nih.gov | Specific to this compound, providing the initial level of selectivity. |

| Product Ions | Fragments of the this compound precursor ion generated by collision-induced dissociation. nih.gov | Characteristic fragments provide structural confirmation and enhanced selectivity. |

| Collision Energy | The energy used to fragment the precursor ion. | Optimized to produce a stable and abundant set of product ions for sensitive detection. |

| Dwell Time | The time spent acquiring data for a specific MRM transition. | Affects the signal-to-noise ratio and the number of data points across a chromatographic peak. |

Imaging Mass Spectrometry for Spatial Distribution in Plant Tissues

Imaging Mass Spectrometry (MSI) is a powerful, label-free analytical technique that allows for the visualization of the spatial distribution of molecules directly within tissue sections. frontiersin.orgmdpi.com This methodology provides crucial insights into the localization of compounds like this compound within the various tissues of Aconitum plants, which is vital for understanding their biosynthesis and physiological roles. nih.gov

In a typical MSI experiment, a mass spectrum is collected from each point across a region of interest on the sample surface, creating a chemical map that shows the distribution and intensity of specific molecules. mdpi.com Several MSI techniques are applicable to plant tissues, including:

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI): This ambient ionization technique is used to directly analyze the surface of raw plant tissues. nih.govresearchgate.net Studies using DESI-MSI on Aconitum roots have shown that diester alkaloids, a class to which this compound belongs, have a relatively uniform distribution, while other types of alkaloids are more localized in specific tissues like the cortex and vascular column. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): In MALDI-MSI, a matrix is applied to the tissue section to facilitate the desorption and ionization of analytes by a laser. This technique can provide high spatial resolution images of metabolite distribution. nih.gov

MSI has been instrumental in revealing the tissue-specific accumulation of various secondary metabolites in plants, offering a deeper understanding of their chemical ecology and biochemistry. mdpi.com

Capillary Electrophoresis (CE) and Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of a wide range of compounds, including pharmaceuticals and biomolecules. europeanpharmaceuticalreview.comnih.gov Its advantages include high separation efficiency, short analysis times, and low sample and reagent consumption. europeanpharmaceuticalreview.com

Different modes of CE can be employed for the analysis of complex mixtures:

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE and separates analytes based on their charge-to-size ratio. europeanpharmaceuticalreview.com

Capillary Gel Electrophoresis (CGE): CGE separates molecules based on their size by using a gel-filled capillary. europeanpharmaceuticalreview.com

Capillary Isoelectric Focusing (cIEF): This technique separates amphoteric molecules, such as proteins and peptides, based on their isoelectric point. europeanpharmaceuticalreview.com

Micellar Electrokinetic Chromatography (MEKC): MEKC uses micelles in the running buffer to separate both charged and neutral analytes.

While less commonly reported for the analysis of Aconitum alkaloids compared to HPLC and LC-MS, CE offers a powerful alternative or complementary technique. The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities for sensitive and selective analysis. nih.gov Surface sampling CE-MS has also been developed, allowing for the direct analysis of molecules from tissue surfaces without extensive sample preparation. diva-portal.org

Development of Robust and Validated Methods for In Vitro and In Vivo Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects at a molecular and cellular level is paramount. This requires analytical methods that are not only sensitive and specific but also robust and thoroughly validated for use in complex biological systems. While clinical bioanalysis is beyond the scope of this article, the foundational methodologies developed for in vitro and in vivo research are crucial.

Modern drug discovery and mechanistic studies increasingly rely on advanced in vitro models, such as 3D cell cultures and spheroids, which more accurately mimic the in vivo environment compared to traditional 2D cell lines. certisoncology.com These complex systems provide more reliable data on cellular morphology, gene expression, and cellular functions, making them highly advantageous for mechanistic investigations. certisoncology.com The analytical methods used to quantify this compound and its metabolites in these systems must be capable of handling the intricate matrices associated with cell lysates and culture media.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the analysis of diterpenoid alkaloids like this compound. nih.govscielo.brfrontiersin.org Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high separation efficiency, sensitivity, and specificity. scielo.brfrontiersin.org The development of validated UHPLC-MS/MS methods is essential for accurately quantifying this compound in various biological samples generated during mechanistic studies. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, repeatability, stability, and recovery. scielo.br

For instance, a study on the analysis of six aconite alkaloids, including compounds structurally related to this compound, demonstrated a validated HPLC-DAD method with good linearity (correlation coefficients > 0.999) and low LOD and LOQ values, showcasing the suitability of such methods for quantitative analysis. scielo.br Another study utilizing UPLC-ESI-MS for the determination of six Aconitum alkaloids reported excellent regression (r > 0.9984) and low LLOQs, with recoveries ranging from 99.7% to 101.7%. nih.gov These validated methods provide the accuracy and precision necessary for elucidating the dose-dependent effects and metabolic pathways of this compound in preclinical research.

The table below summarizes key validation parameters from a representative study on the quantitative analysis of related Aconitum alkaloids, illustrating the performance of modern chromatographic methods.

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Benzoylaconine | 0.5 - 50 | Y = 2.5x10^6X + 1.2x10^4 | > 0.999 | 0.1 | 0.5 |

| Benzoylmesaconine | 0.5 - 50 | Y = 2.2x10^6X + 9.8x10^3 | > 0.999 | 0.1 | 0.5 |

| Benzoylhypaconine | 0.5 - 50 | Y = 2.8x10^6X + 1.5x10^4 | > 0.999 | 0.1 | 0.5 |

| Aconitine (B1665448) | 0.5 - 50 | Y = 3.1x10^6X + 1.8x10^4 | > 0.999 | 0.1 | 0.5 |

| Mesaconitine | 0.5 - 50 | Y = 2.9x10^6X + 1.6x10^4 | > 0.999 | 0.1 | 0.5 |

| Hypaconitine | 0.5 - 50 | Y = 3.5x10^6X + 2.1x10^4 | > 0.999 | 0.1 | 0.5 |

This table is based on data for analogous compounds and illustrates typical validation parameters for the analysis of Aconitum alkaloids. scielo.br

Furthermore, techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are invaluable for structural elucidation of metabolites formed during in vitro and in vivo studies. oup.com By analyzing the fragmentation patterns of the parent molecule and its metabolites, researchers can identify biotransformations such as hydrolysis and demethylation, providing critical insights into the metabolic fate of this compound.

Application in Plant Metabolomics and Chemotaxonomic Studies of Aconitum Species

The genus Aconitum is vast, comprising approximately 400 species worldwide, many of which are morphologically similar but vary significantly in their chemical composition and toxicity. researchgate.net This chemical diversity makes chemotaxonomy, the classification of organisms based on their chemical constituents, an indispensable tool for species identification and differentiation. This compound and other diterpenoid alkaloids serve as key chemotaxonomic markers. doi.org

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, has emerged as a powerful approach for chemotaxonomic studies. nih.govnih.govmdpi.com When applied to Aconitum species, metabolomics can reveal subtle differences in the alkaloid profiles that are not apparent from morphological analysis alone.

High-resolution mass spectrometry (HRMS) techniques, particularly UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), are at the forefront of plant metabolomics research. nih.govnih.gov This technology allows for the untargeted profiling of a wide range of metabolites in plant extracts, providing a comprehensive chemical fingerprint of each species. nih.gov The high mass accuracy of TOF analyzers enables the determination of elemental compositions, which is crucial for the putative identification of unknown compounds. nih.gov

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), are then applied to the complex datasets generated by UPLC-Q-TOF-MS. nih.govnih.gov These statistical tools can identify the specific metabolites, including this compound and its isomers, that contribute most significantly to the chemical differentiation between species.

A study utilizing UPLC-Q-TOF-HDMS successfully identified 22 and 13 distinct metabolites between different parts and species of Aconitum, respectively. nih.gov This highlights the power of metabolomics to discriminate between closely related plant materials. For instance, the presence or absence of specific alkaloids like songorine, carmichaeline, and isotalatizidine (B1228319) was used to differentiate between Aconitum carmichaelii and Aconitum kusnezoffii. nih.gov

The integration of different analytical platforms can provide even more comprehensive insights. An integrated strategy combining UPLC-Q-TOF/MS with High-Performance Thin-Layer Chromatography (HPTLC) coupled with Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) has been used to rapidly characterize and visualize the distribution of alkaloids in Aconitum samples. frontiersin.orgnih.gov

Future Research Trajectories and Academic Significance of Falaconitine

Elucidation of Unexplored Biological Targets and Mechanistic Pathways

While falaconitine is known to interact with voltage-gated sodium channels, its full spectrum of biological targets remains largely uncharted. Future research will likely focus on identifying and validating novel molecular targets to better understand its diverse pharmacological effects, which include analgesic and anti-inflammatory properties. researchgate.netnumberanalytics.com Investigating its influence on other ion channels, G-protein coupled receptors, and enzymes will be crucial. numberanalytics.com

Recent studies have begun to explore the mechanistic pathways underlying the bioactivities of related aconitine-type alkaloids, revealing interactions with various ion channels and receptors. numberanalytics.com For instance, research on Aconitum chasmanthum suggests that its anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory markers like NF-κB and COX-2. researchgate.net this compound's interaction with COX-2 has been shown to involve hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net Understanding these intricate molecular interactions is a key area for future investigation. A deeper comprehension of these pathways is critical for developing this compound derivatives with improved therapeutic profiles. bohrium.com

Integration of Omics Technologies (Proteomics, Metabolomics) in this compound Research

The application of "omics" technologies, such as proteomics and metabolomics, is set to revolutionize this compound research. These powerful tools can provide a global view of the molecular changes induced by this compound in biological systems. mdpi.comhumanitas-research.com

Proteomics can identify the full complement of proteins that interact with this compound, offering a systems-level understanding of its mechanism of action. nih.gov Techniques like affinity purification-mass spectrometry can pinpoint direct protein targets, while quantitative proteomics can reveal changes in protein expression and post-translational modifications in response to this compound treatment. iric.ca This approach can help to uncover the complex protein networks and signaling pathways modulated by the compound. dkfz.de

Metabolomics provides a snapshot of the metabolic state of a cell or organism. By analyzing the metabolic fingerprints of systems treated with this compound, researchers can identify perturbed metabolic pathways. mdpi.comnih.gov This can shed light on its on-target and off-target effects and help to identify biomarkers of its activity. nih.gov Integrated multi-omics approaches, combining proteomics, metabolomics, and transcriptomics, will be particularly powerful in constructing a comprehensive picture of this compound's biological effects. nih.gov

Biosynthetic Engineering for Sustainable Production and Diversification

The natural abundance of this compound is low, and its isolation from Aconitum species can be challenging. nih.gov Biosynthetic engineering offers a promising avenue for the sustainable production of this compound and its derivatives. The elucidation of the diterpenoid alkaloid biosynthetic pathway is a critical first step. nih.govnih.gov